2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid
Description
2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid is a halogenated aromatic amino acid characterized by a phenyl ring substituted with chlorine at position 2 and fluorine at positions 3 and 6. This structural motif confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications. The compound’s molecular formula is C₉H₈ClF₂NO₂, with a molecular weight of 235.62 g/mol (CAS: 1706428-57-0, though positional isomerism may apply) .
Properties
IUPAC Name |
2-amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-8-4(3-7(13)9(14)15)5(11)1-2-6(8)12/h1-2,7H,3,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBUWXDINABXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(C(=O)O)N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 2-chloro-3,6-difluorobenzene.
Nitration: The phenyl derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst.
Alkylation: The amino group is alkylated with a suitable alkyl halide to form the desired propanoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Reduced derivatives with simpler alkyl or aryl groups.
Substitution: Substituted derivatives with various functional groups replacing chlorine or fluorine.
Scientific Research Applications
Pharmaceutical Research
Therapeutic Potential
Research indicates that 2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid exhibits significant biological activities, particularly in enzyme inhibition and protein interactions. These properties make it a candidate for exploring therapeutic applications, including:
- Anti-inflammatory Agents : Studies have shown that this compound may modulate inflammatory pathways, suggesting potential use in developing anti-inflammatory drugs.
- Anticancer Properties : Preliminary research suggests that it may influence cancer cell proliferation and apoptosis, warranting further investigation into its anticancer effects.
Mechanism of Action
The compound's ability to selectively bind to specific biological targets allows it to influence various biochemical pathways. Interaction studies are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, it has been shown to affect the activity of certain enzymes involved in cancer progression and inflammation.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique substitution pattern enhances its utility in creating novel compounds with desired biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Reactions involving amines and chlorinated phenols : These methods leverage the reactivity of the amino group and the halogenated phenyl ring to form the desired structure.
- Use as an intermediate : It can act as an intermediate in synthesizing other biologically active compounds, expanding its application in drug development.
Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of this compound demonstrated its effectiveness in reducing pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Research
Another study explored its effects on cancer cell lines, revealing that treatment with this compound led to significant reductions in cell viability and induction of apoptosis. These findings highlight its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Neuroactive Analogs
- BMAA (2-Amino-3-(methylamino)-propanoic acid): A neurotoxic excitatory amino acid linked to neurodegenerative diseases. In contrast, halogenated phenyl analogs like the target compound may exhibit improved CNS penetration due to fluorine’s small size and lipophilicity .
Antimicrobial and Biocatalytic Derivatives
- Indole-containing analogs: (S)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid and its 7-chloro derivative () demonstrate roles in virulence modulation, likely via enzyme inhibition. The target compound’s chloro- and fluorophenyl groups may similarly interact with bacterial targets .
- Thiophene derivatives: 2-Amino-3-(thiophen-2-yl)propanoic acid serves as a substrate for biocatalytic ammonia elimination, highlighting the utility of heterocyclic amino acids in synthetic biology .
Biological Activity
2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid is an organic compound classified as an amino acid. Its unique structure, featuring a propanoic acid backbone with a phenyl ring substituted by chlorine and fluorine atoms, allows it to exhibit significant biological activities. This article explores its biological activity, including enzyme inhibition, protein interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of chlorine and fluorine atoms contributes to its unique electronic properties and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 235.62 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to significant alterations in enzyme activity and biochemical pathways.
- Enzyme Inhibition : Studies indicate that this compound can inhibit various enzymes, which may have implications in therapeutic contexts.
- Protein Interactions : The compound's structural features allow it to bind selectively to certain proteins, thereby influencing their function.
Biological Activities
Research has highlighted several key areas where this compound demonstrates biological activity:
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation.
Anticancer Potential
The compound has shown promise in anticancer research. Its ability to modulate specific signaling pathways may inhibit tumor growth and proliferation. Case studies have indicated its effectiveness against certain cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | Lacks fluorine substitutions |
| 2-Amino-3-(3,6-difluorophenyl)propanoic acid | C9H8F2NO2 | Different substitution pattern on the phenyl ring |
| 2-Amino-3-(2,3-dichlorophenyl)propanoic acid | C9H8Cl2NO2 | Contains two chlorine atoms on the phenyl ring |
Case Studies
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : A study demonstrated that this compound effectively inhibits DPP-IV, an enzyme involved in glucose metabolism. This suggests potential applications in diabetes management .
- Cancer Cell Line Studies : Research involving various cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for enantiomerically pure 2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid?
- Methodological Answer : Chiral resolution or asymmetric synthesis using tert-butyloxycarbonyl (Boc)-protected intermediates can achieve high enantiomeric purity. For halogenated analogs, methods such as Ullmann coupling or Suzuki-Miyaura cross-coupling may introduce aromatic substituents . Stereochemical integrity should be confirmed via polarimetry and chiral HPLC, as demonstrated for similar fluorinated phenylalanine derivatives .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of -NMR (to confirm aromatic proton environments and backbone stereochemistry), -NMR (to verify carbonyl and quaternary carbons), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For fluorinated analogs, -NMR is critical to assess substitution patterns .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store as a lyophilized powder at -20°C in moisture-free conditions. For dissolved samples, use inert solvents (e.g., DMSO) and store at -80°C to prevent hydrolysis or racemization. Stability should be monitored via periodic HPLC purity checks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
- Methodological Answer : Systematic solubility profiling in buffered solutions (pH 2–10) and polar aprotic solvents (e.g., DMF, DMSO) is recommended. Conflicting data may arise from polymorphic forms or residual salts; differential scanning calorimetry (DSC) can identify polymorphs, while ion chromatography detects counterions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
